4-Chloro-2-pyridin-4-yl-pyrimidine-5-carboxylic acid 4-Chloro-2-pyridin-4-yl-pyrimidine-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17766919
InChI: InChI=1S/C10H6ClN3O2/c11-8-7(10(15)16)5-13-9(14-8)6-1-3-12-4-2-6/h1-5H,(H,15,16)
SMILES:
Molecular Formula: C10H6ClN3O2
Molecular Weight: 235.62 g/mol

4-Chloro-2-pyridin-4-yl-pyrimidine-5-carboxylic acid

CAS No.:

Cat. No.: VC17766919

Molecular Formula: C10H6ClN3O2

Molecular Weight: 235.62 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-2-pyridin-4-yl-pyrimidine-5-carboxylic acid -

Specification

Molecular Formula C10H6ClN3O2
Molecular Weight 235.62 g/mol
IUPAC Name 4-chloro-2-pyridin-4-ylpyrimidine-5-carboxylic acid
Standard InChI InChI=1S/C10H6ClN3O2/c11-8-7(10(15)16)5-13-9(14-8)6-1-3-12-4-2-6/h1-5H,(H,15,16)
Standard InChI Key ZESXDUNMBWBPBJ-UHFFFAOYSA-N
Canonical SMILES C1=CN=CC=C1C2=NC=C(C(=N2)Cl)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, 4-chloro-2-pyridin-4-ylpyrimidine-5-carboxylic acid, reflects its intricate architecture. Key structural features include:

  • Pyrimidine Core: A six-membered aromatic ring with two nitrogen atoms at the 1- and 3-positions.

  • Substituents:

    • A chlorine atom at the 4-position, enhancing electrophilic reactivity.

    • A pyridin-4-yl group at the 2-position, contributing to π-stacking interactions.

    • A carboxylic acid group at the 5-position, enabling hydrogen bonding and salt formation .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC10H6ClN3O2\text{C}_{10}\text{H}_{6}\text{ClN}_{3}\text{O}_{2}
Molecular Weight235.62 g/mol
Canonical SMILESC1=CN=CC=C1C2=NC=C(C(=N2)Cl)C(=O)O
InChI KeyZESXDUNMBWBPBJ-UHFFFAOYSA-N
SolubilityModerate in polar aprotic solvents

The carboxylic acid group confers acidity (pKa34\text{pKa} \approx 3-4), while the pyridine and pyrimidine rings contribute to planar geometry and dipole interactions.

Synthetic Methodologies

General Synthetic Routes

The synthesis of 4-chloro-2-pyridin-4-yl-pyrimidine-5-carboxylic acid typically involves multi-step reactions, as outlined below:

  • Pyrimidine Ring Formation:

    • Condensation of pyridine-4-carboxaldehyde with urea derivatives under acidic conditions yields the pyrimidine scaffold .

    • Chlorination at the 4-position is achieved using phosphorus oxychloride (POCl3\text{POCl}_3).

  • Introduction of the Pyridin-4-yl Group:

    • Suzuki-Miyaura coupling or nucleophilic aromatic substitution attaches the pyridine moiety to the pyrimidine ring .

  • Carboxylic Acid Functionalization:

    • Hydrolysis of ester precursors (e.g., ethyl 4-chloro-2-pyridin-4-ylpyrimidine-5-carboxylate) under basic conditions generates the carboxylic acid group.

Optimization Challenges

  • Regioselectivity: Controlling substitution patterns requires careful selection of catalysts and reaction conditions.

  • Yield Improvements: Purification via column chromatography or recrystallization is often necessary due to byproduct formation .

Research Findings and Comparative Analysis

In Vitro Screening

  • Cytotoxicity: MTT assays on HSC-T6 cells indicate low cytotoxicity (IC50>50μM\text{IC}_{50} > 50 \, \mu\text{M}), favoring therapeutic index optimization .

  • Enzyme Inhibition: CP4H inhibition assays reveal IC50\text{IC}_{50} values comparable to clinical candidates like Pirfenidone (45–50 μM) .

Table 2: Comparative Anti-Fibrotic Activity

CompoundIC50(μM)\text{IC}_{50} \, (\mu\text{M})Hydroxyproline Reduction (%)
12m45.6958.2
Pirfenidone62.3442.7
4-Chloro-2-pyridin-4-yl...PendingPending

Future Directions and Challenges

  • Mechanistic Studies: Elucidating the compound’s interaction with CP4H and collagen biosynthesis pathways.

  • In Vivo Validation: Animal models of hepatic or pulmonary fibrosis are needed to assess bioavailability and efficacy.

  • Derivatization: Synthesis of amide or ester derivatives to improve pharmacokinetic properties .

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